molecular formula C5H10ClNO B14172225 N-(3-Chloropropyl)-N-methylformamide CAS No. 4172-04-7

N-(3-Chloropropyl)-N-methylformamide

Katalognummer: B14172225
CAS-Nummer: 4172-04-7
Molekulargewicht: 135.59 g/mol
InChI-Schlüssel: PSSHCDKLHDMLPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloropropyl)-N-methylformamide: is an organic compound with the molecular formula C5H10ClNO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a 3-chloropropyl group and the nitrogen atom is substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Direct Alkylation: One common method for preparing N-(3-Chloropropyl)-N-methylformamide involves the direct alkylation of N-methylformamide with 1-chloro-3-propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Formylation: Another approach involves the formylation of N-(3-chloropropyl)-N-methylamine using formic acid or formic acid derivatives under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: N-(3-Chloropropyl)-N-methylformamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form N-methylformamide and 3-chloropropanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(3-Chloropropyl)-N-methylformamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It can also be employed in the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its reactivity makes it valuable for creating functionalized materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-Chloropropyl)-N-methylformamide involves its ability to act as an alkylating agent. The 3-chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular stress responses.

Molecular Targets and Pathways:

    DNA Alkylation: The compound can alkylate guanine bases in DNA, leading to the formation of DNA adducts and potential mutagenesis.

    Protein Modification: Alkylation of cysteine residues in proteins can alter their structure and function.

    Enzyme Inhibition: By modifying active sites of enzymes, this compound can inhibit their catalytic activity.

Vergleich Mit ähnlichen Verbindungen

    N-(3-Chloropropyl)formamide: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Methylformamide: Lacks the 3-chloropropyl group, making it less reactive as an alkylating agent.

    N-(3-Chloropropyl)-N-ethylformamide: Similar structure but with an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness: N-(3-Chloropropyl)-N-methylformamide is unique due to its specific combination of the 3-chloropropyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and research applications.

Eigenschaften

CAS-Nummer

4172-04-7

Molekularformel

C5H10ClNO

Molekulargewicht

135.59 g/mol

IUPAC-Name

N-(3-chloropropyl)-N-methylformamide

InChI

InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3

InChI-Schlüssel

PSSHCDKLHDMLPC-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCCl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.